4-Cyclopropyl-1H-pyrazol-3-amine
Overview
Description
“4-Cyclopropyl-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 673475-74-6 . Its molecular weight is 123.16 . The IUPAC name for this compound is 4-cyclopropyl-1H-pyrazol-3-ylamine . It is a solid substance .
Synthesis Analysis
While specific synthesis methods for “4-Cyclopropyl-1H-pyrazol-3-amine” were not found, there are general methods for synthesizing pyrazole derivatives . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years .
Molecular Structure Analysis
The InChI code for “4-Cyclopropyl-1H-pyrazol-3-amine” is 1S/C6H9N3/c7-6-5(3-8-9-6)4-1-2-4/h3-4H,1-2H2,(H3,7,8,9) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“4-Cyclopropyl-1H-pyrazol-3-amine” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Scientific Research Applications
Reactivity in Catalyzed Arylations
4-Cyclopropyl-1H-pyrazol-3-amine derivatives exhibit significant reactivity in palladium-catalyzed direct arylations. These compounds, particularly those bearing a cyclopropyl group at C3-position and an amino substituent at C5, have been successfully employed in regioselective C4-arylated pyrazoles synthesis. This process demonstrates tolerance to various functional groups, including electron-withdrawing and electron-donating groups, enabling the creation of diverse compounds without decomposing the cyclopropyl unit or forming amination products (Sidhom et al., 2018).
Antimicrobial Properties
A series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and evaluated for their antibacterial and antifungal activities. These derivatives showed potent antimicrobial activities, highlighting their potential as therapeutic agents. This research also explored the structure–activity relationships (SARs) to improve their efficacy (Raju et al., 2010).
Multicomponent Domino Reactions in Aqueous Media
4-Cyclopropyl-1H-pyrazol-3-amine derivatives have been synthesized using L-proline-catalyzed, on-water four-component domino reactions. This method efficiently produces a library of 4H-pyrano[2,3-c]pyrazol-6-amines, highlighting the compound's versatility in creating densely functionalized heterocycles (Prasanna et al., 2013).
Design and Biological Evaluation
The design and biological evaluation of 3-aryl-4-alkylpyrazol-5-amines, based on pyrazol-5-amine derivatives, have been explored for antitumor activities. These compounds, particularly compound 5h, showed significant anti-proliferation activities against tumor cells, suggesting their potential in novel antitumor drug development (Ma et al., 2020).
Bicyclization Approaches to Diverse Derivatives
A four-component bicyclization strategy was developed to synthesize pyrazolo[3,4-b]pyridine derivatives. This method allowed for the creation of multicyclic pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones, showcasing the structural diversity achievable with 4-Cyclopropyl-1H-pyrazol-3-amine derivatives (Tu et al., 2014).
Safety And Hazards
Future Directions
Pyrazole derivatives, including “4-Cyclopropyl-1H-pyrazol-3-amine”, have attracted the attention of many researchers due to their diverse pharmacological activities . Future research may focus on developing new synthetic routes towards pyrazole derivatives and exploring their biological and medicinal potential .
properties
IUPAC Name |
4-cyclopropyl-1H-pyrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-6-5(3-8-9-6)4-1-2-4/h3-4H,1-2H2,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVJHFJQYGHJMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(NN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635006 | |
Record name | 4-Cyclopropyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-1H-pyrazol-3-amine | |
CAS RN |
673475-74-6 | |
Record name | 4-Cyclopropyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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